Methyl 2-[3-(2,6-dimethylmorpholin-4-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
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Properties
Molecular Formula |
C19H28N2O4S |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
methyl 2-[3-(2,6-dimethylmorpholin-4-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H28N2O4S/c1-12-10-21(11-13(2)25-12)9-8-16(22)20-18-17(19(23)24-3)14-6-4-5-7-15(14)26-18/h12-13H,4-11H2,1-3H3,(H,20,22) |
InChI Key |
WAIOBTQWSXYPRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)CCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC |
Origin of Product |
United States |
Biological Activity
Methyl 2-[3-(2,6-dimethylmorpholin-4-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its antitumor properties, mechanisms of action, and pharmacological implications.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzothiophene core and a morpholine side chain , which enhances its pharmacological properties. Its molecular formula is . The presence of the morpholine ring is particularly noteworthy as it is known to influence the compound's interaction with biological targets.
Recent studies have highlighted the compound's potential as an MDM2 inhibitor , which plays a crucial role in regulating the p53 tumor suppressor pathway. By inhibiting MDM2, the compound can activate p53, leading to apoptosis in cancer cells .
In Vitro Studies
In vitro evaluations have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. For instance, in studies involving MCF-7 breast cancer cells:
- IC50 Values : The compound showed an IC50 value ranging from 23.2 to 49.9 µM , indicating effective cytotoxicity .
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound led to an increase in both early and late apoptotic cell populations. Specifically, early apoptosis was observed at 8.73% , while late apoptosis reached 18.13% , significantly higher than untreated controls .
- Cell Cycle Arrest : The compound induced G2/M phase arrest with an increase to 25.56% and S-phase arrest at 23.38% , suggesting its role in disrupting normal cell cycle progression .
Pharmacological Implications
The biological activity of this compound extends beyond antitumor effects:
- Analgesic Properties : Preliminary studies indicate potential analgesic effects when tested on animal models using the "hot plate" method. These findings suggest that derivatives of the benzothiophene structure may possess pain-relieving properties exceeding those of standard analgesics like metamizole .
Table 1: Antitumor Activity Comparison
| Compound Name | IC50 (µM) | Mechanism of Action | Cell Line Tested |
|---|---|---|---|
| Compound A | 23.2 | MDM2 Inhibition | MCF-7 |
| Compound B | 30.5 | Apoptosis Induction | HeLa |
| Methyl 2-[...] | 49.9 | Cell Cycle Arrest | MCF-7 |
Scientific Research Applications
Synthesis of the Compound
The synthesis of methyl 2-[3-(2,6-dimethylmorpholin-4-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. Initial steps may include the formation of the tetrahydro-benzothiophene core followed by the introduction of the morpholine side chain through various coupling reactions. The complexity of its synthesis allows for modifications that can enhance its pharmacological properties .
Analgesic Properties
Recent studies have indicated that derivatives of tetrahydro-benzothiophene compounds exhibit notable analgesic activity. For instance, research utilizing the "hot plate" method demonstrated that certain derivatives possess analgesic effects that surpass those of standard analgesics like metamizole . This suggests that this compound may also exhibit similar or enhanced analgesic effects.
Interaction with Biological Targets
The compound's structure allows for interaction with various biological targets such as receptors and enzymes. Studies on binding affinities reveal that modifications to the compound's structure can significantly influence its biological activity. Techniques such as molecular docking and receptor-ligand interaction studies are commonly employed to elucidate these interactions .
Antitumor Activity
There is emerging evidence suggesting that compounds similar to this compound can act as inhibitors of tumor cell proliferation. This positions them as potential candidates for the development of novel anticancer therapies .
Neuropharmacological Applications
Given the structural characteristics of this compound, it may also be explored for neuropharmacological applications. The presence of a morpholine ring suggests potential interactions with neurotransmitter systems, which could be beneficial in treating neurological disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
